molecular formula C11H12O5 B2406180 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 127556-98-3

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Cat. No. B2406180
CAS RN: 127556-98-3
M. Wt: 224.212
InChI Key: TUKIMVAQBCKDGS-UHFFFAOYSA-N
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Description

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, commonly known as 4-BDO, is a carboxylic acid that is used in a variety of scientific research applications. It is a four-carbon molecule with an aromatic ring attached to the carboxylic acid group. 4-BDO is an important organic compound in the field of organic chemistry, and it has a variety of uses in scientific research.

Scientific Research Applications

Synthesis of Phenolic Antileukaemic Alkaloids

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid derivatives are utilized in the synthesis of phenolic antileukaemic benzo[c]phenanthridine alkaloids. This process involves intramolecular cyclisation of 2,4-diarylbutyric acids, which are key intermediates in the synthesis of these alkaloids (Ishii et al., 1987).

Anticonvulsant Properties

Derivatives of this compound have shown significant anticonvulsant properties. One such compound, 2-(benzo[d][1,3]dioxol-5-yloxy)-N′-benzylideneacetohydrazide, demonstrated potent efficacy in seizure models and high docking scores with the GABA receptor, indicating a possible mechanism of augmenting GABAergic activity (Singh & Tripathi, 2019).

Anti-proliferative Activity Against Cancer

Novel benzo[d][1,3]dioxoles fused with 1,4-thiazepines, incorporating the this compound structure, have shown remarkable antitumor activities. These compounds, synthesized via a molecular hybridization approach, exhibited significant anti-proliferative activities against human cancer cell lines, offering potential for pharmaceutical applications in cancer treatment (Wu et al., 2017).

Antibacterial Activity

Derivatives containing the this compound moiety have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds were found to be particularly effective against Sarcina and Staphylococcus aureus (El-Behairy et al., 2014).

Photochemically Masked Photoinitiators

This compound derivatives have been used as photochemically masked one-component Type II photoinitiators for free radical polymerization. This application is significant in the field of polymer chemistry and material science, where controlled polymerization is crucial (Kumbaraci et al., 2012).

Antimicrobial Evaluation

Compounds synthesized from this compound showed excellent antifungal and antibacterial activity. The synthesis involved the reaction of chalcones with phenyl hydrazine, demonstrating the chemical versatility and applicability of these compounds in antimicrobial research (Umesha & Basavaraju, 2014).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKIMVAQBCKDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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